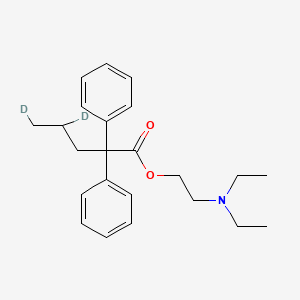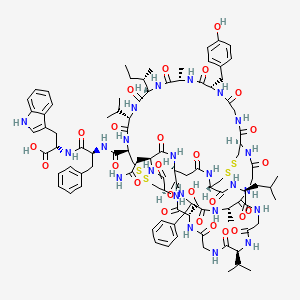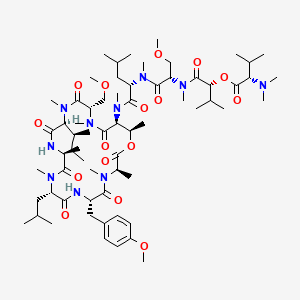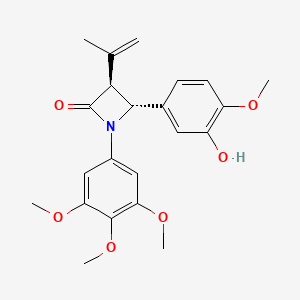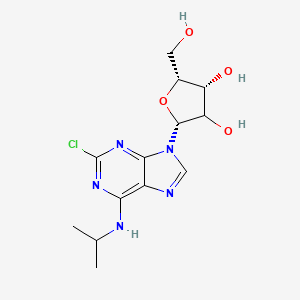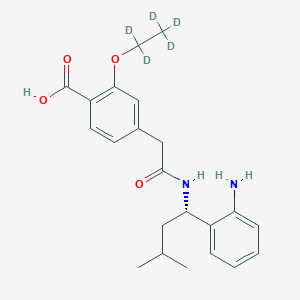
Repaglinide M1-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Repaglinide M1-D5 is a deuterium-labeled derivative of Repaglinide M1. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in drug development to study pharmacokinetics and metabolic profiles. Repaglinide itself is an antidiabetic drug belonging to the meglitinide class, which is used to manage blood sugar levels in patients with type 2 diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Repaglinide M1-D5 involves the incorporation of deuterium into the molecular structure of Repaglinide M1. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuterium incorporation. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Repaglinide M1-D5 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Repaglinide M1-D5 has several scientific research applications:
Pharmacokinetic Studies: Deuterium labeling allows for the precise tracking of the compound’s metabolic pathways and pharmacokinetics.
Drug Development: It is used as a tracer in drug development to study the absorption, distribution, metabolism, and excretion of Repaglinide.
Biological Research: The compound is utilized in biological studies to understand its effects on cellular processes and insulin secretion.
Medical Research: this compound is investigated for its potential therapeutic applications in managing diabetes and related metabolic disorders
Mecanismo De Acción
Repaglinide M1-D5 exerts its effects by promoting insulin release from the β-islet cells of the pancreas. It binds to ATP-sensitive potassium channels on the pancreatic β-cells, causing their closure. This leads to membrane depolarization and the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing insulin secretion. This mechanism helps in lowering blood glucose levels, particularly after meals .
Comparación Con Compuestos Similares
Nateglinide: Another meglitinide class drug used for managing type 2 diabetes.
Tolbutamide: A sulfonylurea class drug that also stimulates insulin release.
Comparison:
Mechanism of Action: While both Repaglinide and Nateglinide stimulate insulin release, Repaglinide has a higher affinity for the ATP-sensitive potassium channels, resulting in a more potent insulinotropic effect
Pharmacokinetics: Repaglinide has a shorter half-life compared to Nateglinide, leading to a rapid onset and shorter duration of action
Metabolic Stability: The deuterium labeling in Repaglinide M1-D5 enhances its metabolic stability, reducing the rate of degradation and potentially improving its pharmacokinetic profile
This compound stands out due to its enhanced stability and precise tracking capabilities, making it a valuable tool in scientific research and drug development.
Propiedades
Fórmula molecular |
C22H28N2O4 |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
4-[2-[[(1S)-1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
InChI |
InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1/i1D3,4D2 |
Clave InChI |
OSCVKZCOJUTUFD-RWSOIAPGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N)C(=O)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



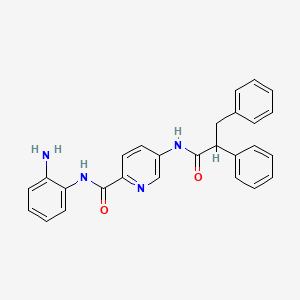

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
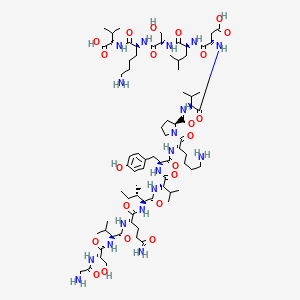
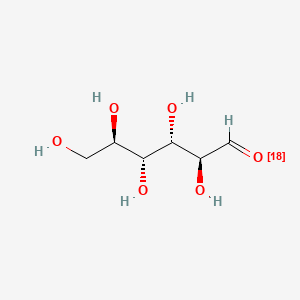
![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)
